6-Phenylpyridin-3-amine dihydrochloride
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Overview
Description
6-Phenylpyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C11H12N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylpyridin-3-amine dihydrochloride typically involves the reaction of 6-phenylpyridin-3-amine with hydrochloric acid. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine reacts with arylboronic acids in the presence of a palladium catalyst . The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 78°C, in a mixed solvent system of acetonitrile and water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Phenylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Phenylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Phenylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridin-3-amine: The parent compound without the dihydrochloride salt.
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 6-Phenylpyridin-3-amine derivatives.
Uniqueness
6-Phenylpyridin-3-amine dihydrochloride is unique due to its specific structural features and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-phenylpyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9;;/h1-8H,12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWLZANHNOERGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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